molecular formula C15H12BrClFNO2 B3628000 2-(2-bromo-4-methylphenoxy)-N-(3-chloro-4-fluorophenyl)acetamide

2-(2-bromo-4-methylphenoxy)-N-(3-chloro-4-fluorophenyl)acetamide

Cat. No.: B3628000
M. Wt: 372.61 g/mol
InChI Key: YLQILFCKULZPHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-bromo-4-methylphenoxy)-N-(3-chloro-4-fluorophenyl)acetamide is an organic compound that belongs to the class of acetamides. Compounds in this class are often used in various fields such as medicinal chemistry, agrochemicals, and materials science due to their diverse biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromo-4-methylphenoxy)-N-(3-chloro-4-fluorophenyl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-bromo-4-methylphenol and 3-chloro-4-fluoroaniline.

    Formation of Intermediate: The phenol group of 2-bromo-4-methylphenol is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form 2-(2-bromo-4-methylphenoxy)acetyl chloride.

    Final Product Formation: The intermediate is then reacted with 3-chloro-4-fluoroaniline in the presence of a base to form the final product, this compound.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-bromo-4-methylphenoxy)-N-(3-chloro-4-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

    Substitution: Products with different substituents replacing bromine or chlorine.

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced derivatives, potentially altering the functional groups.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials or agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2-bromo-4-methylphenoxy)-N-(3-chloro-4-fluorophenyl)acetamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, leading to a biological response. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-bromo-4-methylphenoxy)-N-(3-chlorophenyl)acetamide
  • 2-(2-bromo-4-methylphenoxy)-N-(4-fluorophenyl)acetamide
  • 2-(2-bromo-4-methylphenoxy)-N-(3-chloro-4-methylphenyl)acetamide

Uniqueness

2-(2-bromo-4-methylphenoxy)-N-(3-chloro-4-fluorophenyl)acetamide is unique due to the specific combination of bromine, chlorine, and fluorine substituents, which can influence its chemical reactivity and biological activity. This uniqueness can make it a valuable compound for specific applications where these properties are desired.

Properties

IUPAC Name

2-(2-bromo-4-methylphenoxy)-N-(3-chloro-4-fluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrClFNO2/c1-9-2-5-14(11(16)6-9)21-8-15(20)19-10-3-4-13(18)12(17)7-10/h2-7H,8H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLQILFCKULZPHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)F)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-bromo-4-methylphenoxy)-N-(3-chloro-4-fluorophenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(2-bromo-4-methylphenoxy)-N-(3-chloro-4-fluorophenyl)acetamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2-(2-bromo-4-methylphenoxy)-N-(3-chloro-4-fluorophenyl)acetamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2-(2-bromo-4-methylphenoxy)-N-(3-chloro-4-fluorophenyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-(2-bromo-4-methylphenoxy)-N-(3-chloro-4-fluorophenyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-(2-bromo-4-methylphenoxy)-N-(3-chloro-4-fluorophenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.